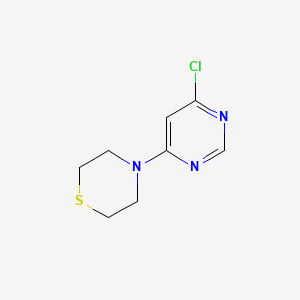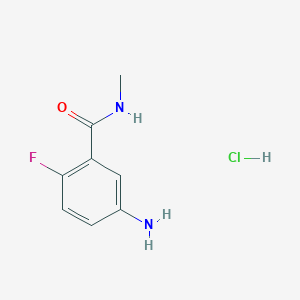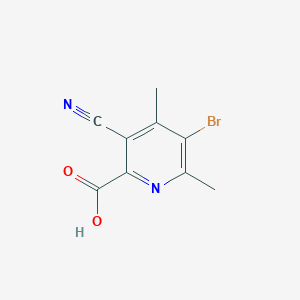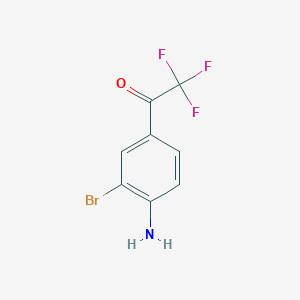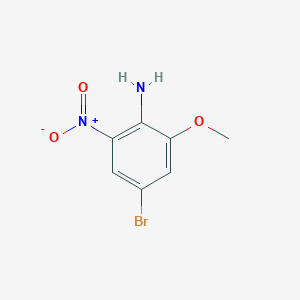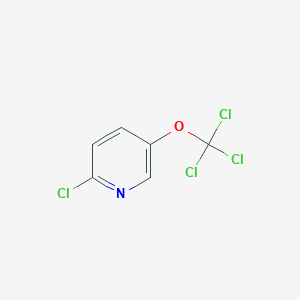
tert-butyl N-(cyclopropylmethyl)-N-(piperidin-4-yl)carbamate
Overview
Description
tert-Butyl N-(cyclopropylmethyl)-N-(piperidin-4-yl)carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl carbamate group, a cyclopropylmethyl moiety, and a piperidin-4-yl group, making it structurally complex and functionally versatile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(cyclopropylmethyl)-N-(piperidin-4-yl)carbamate typically involves multiple steps:
-
Formation of Piperidin-4-yl Intermediate: : The synthesis begins with the preparation of the piperidin-4-yl intermediate. This can be achieved through the hydrogenation of 4-piperidone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
-
Cyclopropylmethylation: : The piperidin-4-yl intermediate is then reacted with cyclopropylmethyl bromide in the presence of a base like potassium carbonate (K2CO3) to introduce the cyclopropylmethyl group.
-
Carbamate Formation: : Finally, the compound is treated with tert-butyl chloroformate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the tert-butyl carbamate group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : tert-Butyl N-(cyclopropylmethyl)-N-(piperidin-4-yl)carbamate can undergo oxidation reactions, particularly at the cyclopropylmethyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced using agents like lithium aluminum hydride (LiAlH4), which can target the carbamate group, potentially converting it to an amine.
-
Substitution: : Nucleophilic substitution reactions can occur, especially at the piperidin-4-yl group. Reagents such as sodium hydride (NaH) and alkyl halides can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: NaH in dimethylformamide (DMF), alkyl halides.
Major Products
Oxidation: Oxidized derivatives of the cyclopropylmethyl group.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted piperidin-4-yl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(cyclopropylmethyl)-N-(piperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural features. It can help in understanding the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl N-(cyclopropylmethyl)-N-(piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-4-yl group can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The cyclopropylmethyl group provides steric hindrance, influencing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(cyclopropylmethyl)-N-(morpholin-4-yl)carbamate
- tert-Butyl N-(cyclopropylmethyl)-N-(pyrrolidin-4-yl)carbamate
- tert-Butyl N-(cyclopropylmethyl)-N-(azepan-4-yl)carbamate
Uniqueness
Compared to similar compounds, tert-butyl N-(cyclopropylmethyl)-N-(piperidin-4-yl)carbamate is unique due to the presence of the piperidin-4-yl group, which provides distinct steric and electronic properties. This uniqueness can result in different biological activities and reactivity profiles, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl N-(cyclopropylmethyl)-N-piperidin-4-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16(10-11-4-5-11)12-6-8-15-9-7-12/h11-12,15H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZKAHGAGPZHFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CC1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895541-77-2 | |
| Record name | tert-butyl N-(cyclopropylmethyl)-N-(piperidin-4-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



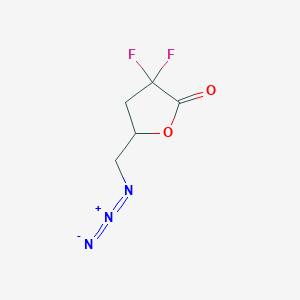
![6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B1522452.png)
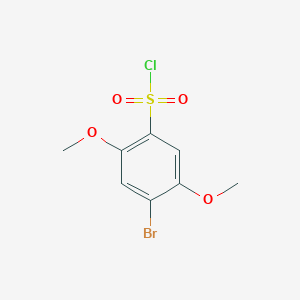
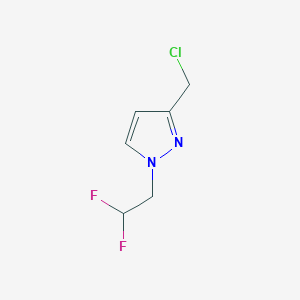
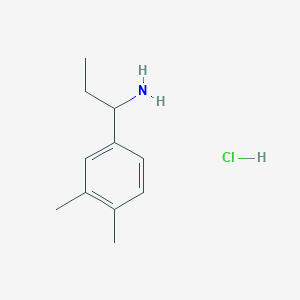
![tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate](/img/structure/B1522458.png)
